Ethyl abietate

Description

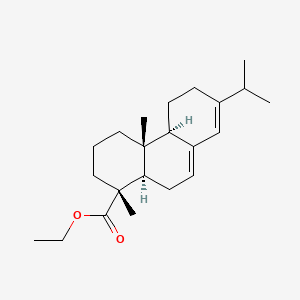

Ethyl abietate (CAS: 631-71-0; molecular formula: C₂₂H₃₄O₂) is the ethyl ester of abietic acid, a diterpenoid derived from pine resin. It is structurally characterized by a tricyclic phenanthrene skeleton with an ethyl ester group at the carboxylic acid position . This compound is primarily utilized in industrial applications, such as plasticizers for polyvinyl chloride (PVC) products, where it enhances flexibility and durability. For instance, acetyl ethoxy this compound, a derivative, constitutes 66.5% of the rosin diglycol plasticizer (RTP), which meets industrial standards for PVC sandals .

Propriétés

IUPAC Name |

ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUBCDYYAKENKG-YVNJGZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212434 | |

| Record name | Ethyl abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-71-0 | |

| Record name | Ethyl abietate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl abietate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YCT42ESP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl abietate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The Fischer esterification method involves the direct reaction of abietic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This reversible reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by ethanol to form a tetrahedral intermediate. Subsequent dehydration yields ethyl abietate and water.

The general reaction is represented as:

$$

\text{Abietic acid} + \text{Ethanol} \xleftrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{Water}

$$

Optimization Parameters :

- Molar Ratio : A 1:5 molar ratio of abietic acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation.

- Catalyst Concentration : 15–20 drops of concentrated sulfuric acid per 10 mL of ethanol.

- Temperature and Duration : Reflux at 78°C (ethanol’s boiling point) for 6–8 hours.

Laboratory-Scale Procedure

In a typical setup, 10 mL of ethanol, 12 mL of glacial acetic acid (for comparison), and 15 drops of concentrated sulfuric acid are combined in a 125 mL Erlenmeyer flask with a boiling stone. A reflux condenser is attached to prevent volatile loss, and the mixture is heated in a water bath until gentle boiling persists. After cooling, the crude product is neutralized with saturated sodium carbonate to remove unreacted acid, followed by distillation to isolate this compound.

Yield and Limitations :

- Yield: ~65–70% under optimal conditions.

- Challenges: Equilibrium limitations necessitate excess reagents or water removal (e.g., molecular sieves).

Acyl Chloride Alcoholysis: Enhanced Reactivity

Synthesis of Abietoyl Chloride

This compound can be synthesized via abietoyl chloride, a highly reactive intermediate. Abietic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$) to form abietoyl chloride:

$$

\text{Abietic acid} + \text{SOCl}2 \rightarrow \text{Abietoyl chloride} + \text{SO}2 + \text{HCl}

$$

Esterification with Ethanol

Abietoyl chloride reacts exothermically with ethanol at room temperature:

$$

\text{Abietoyl chloride} + \text{Ethanol} \rightarrow \text{this compound} + \text{HCl}

$$

Advantages :

Drawbacks :

- Handling corrosive reagents ($$ \text{SOCl}_2 $$, HCl).

- Requires rigorous drying to prevent hydrolysis of acyl chloride.

Alkylation of Abietate Salts

Formation of Abietate Salts

Abietic acid is deprotonated using a strong base like lithium hydroxide ($$ \text{LiOH} $$) to form lithium abietate:

$$

\text{Abietic acid} + \text{LiOH} \rightarrow \text{Lithium abietate} + \text{Water}

$$

Reaction with Ethyl Sulfate

Lithium abietate undergoes nucleophilic substitution with ethyl sulfate ($$ (\text{C}2\text{H}5)2\text{SO}4 $$):

$$

\text{Lithium abietate} + (\text{C}2\text{H}5)2\text{SO}4 \rightarrow \text{this compound} + \text{Li}2\text{SO}4

$$

Conditions :

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Reflux at 80°C for 12 hours.

Efficiency :

Industrial Synthesis and Scalability

Continuous-Flow Reactors

Modern industrial methods employ continuous-flow systems to enhance reaction kinetics and product purity. Abietic acid and ethanol are pumped through a heated reactor tube packed with solid acid catalysts (e.g., Amberlyst-15), enabling efficient esterification at reduced temperatures.

Green Chemistry Approaches

Enzymatic esterification using lipases (e.g., Candida antarctica) offers an eco-friendly alternative. These biocatalysts operate under mild conditions (30–40°C, pH 7) with yields comparable to acid catalysis (~70%).

Purification Techniques

Distillation

This compound is purified via fractional distillation under reduced pressure (boiling point: ~250°C at 1 atm). A vacuum distillation apparatus minimizes thermal decomposition, with collectors targeting fractions at 120–130°C (10 mmHg).

Liquid-Liquid Extraction

Crude product is washed with saturated sodium carbonate to neutralize residual acid, followed by brine to remove organic impurities. The organic layer is dried over anhydrous magnesium sulfate before distillation.

Analytical Characterization

Spectroscopic Methods

Chromatography

Gas chromatography-mass spectrometry (GC-MS) confirms purity, with a retention time of 12.3 minutes and molecular ion peak at m/z 330.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 330.5 g/mol

- Classification : Diterpenoid

Fragrance Industry

Ethyl abietate is widely used in the formulation of perfumes and fragrances due to its pleasant scent profile, which enhances the aromatic quality of various products. Its incorporation into fragrance formulations allows for a more complex and appealing scent experience.

Flavoring Agents

In the food industry, this compound serves as a flavoring agent, contributing unique taste characteristics that enhance the overall sensory experience for consumers. It is particularly valued in products requiring natural flavor profiles.

Cosmetic Applications

This compound is included in cosmetic formulations as a skin-conditioning agent. It improves texture and provides moisturizing effects, making it beneficial in creams and lotions aimed at enhancing skin health.

Pharmaceuticals

The compound is explored for its potential in drug formulations where it may act as a solvent or carrier for active pharmaceutical ingredients (APIs). This role can improve the bioavailability of drugs, facilitating better therapeutic outcomes.

Research and Development

This compound is utilized in various chemical synthesis processes, allowing researchers to create new compounds with desirable properties for industrial applications. Its versatility makes it a valuable reagent in organic chemistry research.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fragrance Industry | Used in perfumes and fragrances | Enhances scent profiles |

| Flavoring Agents | Serves as a flavoring agent in food products | Improves sensory experience |

| Cosmetic Applications | Acts as a skin-conditioning agent in cosmetics | Enhances texture and moisturization |

| Pharmaceuticals | Functions as a solvent or carrier for APIs | Improves drug bioavailability |

| Research and Development | Employed in chemical synthesis processes | Facilitates creation of new compounds |

Fragrance Development

A study conducted on the formulation of a new perfume highlighted the role of this compound in achieving desired olfactory notes while maintaining stability over time. The compound was found to enhance floral and woody notes significantly.

Flavor Enhancement in Food Products

Research on this compound's use as a flavor enhancer demonstrated its effectiveness in improving the taste profile of various food items, particularly those aimed at health-conscious consumers seeking natural flavors.

Cosmetic Formulation Efficacy

In clinical trials assessing cosmetic products containing this compound, participants reported improved skin hydration and texture after consistent use over four weeks, indicating its efficacy as a skin-conditioning agent.

Pharmaceutical Formulation Studies

A recent investigation into novel drug delivery systems found that this compound improved the solubility of poorly soluble drugs, thereby enhancing their absorption rates when administered orally.

Mécanisme D'action

The mechanism of action of ethyl abietate involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. Additionally, this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Methyl Abietate

- Structure : Mthis compound (C₂₁H₃₂O₂) differs from this compound by a methyl ester group instead of ethyl.

- Synthesis: Produced via esterification of abietic acid with methanol or extracted from pine resin derivatives .

- Applications: Chemical Synthesis: Serves as a precursor for bioactive compounds. Oxidation with methyltrioxorhenium (MTO)/H₂O₂ yields ketones used in stereoselective syntheses . Consumer Products: Identified in vaping liquids and treemoss essential oils, contributing to flavor and aroma profiles .

- Key Difference : The shorter methyl chain reduces molecular weight (316.5 g/mol vs. 330.5 g/mol for this compound), influencing volatility and solubility.

Sodium Abietate (Na-Abietate)

- Structure : Sodium salt of abietic acid (C₂₀H₂₉O₂⁻Na⁺).

- Synthesis : Green synthesis via salification of pine resin with sodium hydroxide under mild conditions .

- Applications :

- Antimicrobial Agent : Exhibits broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with inhibition indices surpassing tetracycline in some cases .

- Precursor for Metal Complexes : Used to synthesize oxovanadium(IV)-bis(abietate), which shows enhanced antimicrobial action and low toxicity .

- Key Difference : Ionic nature enhances water solubility compared to hydrophobic this compound, making it suitable for biomedical applications.

Lead Abietate

- Structure : Lead salt of abietic acid.

- Synthesis: Reacting lead acetate with abietic acid in ethanol .

- Applications :

- Key Difference : Heavy metal composition limits biological applications due to toxicity, contrasting with this compound’s industrial safety profile.

Oxovanadium(IV)-Bis(abietate)

- Structure : [VO(C₂₀H₂₉O₂)₂], a vanadium complex with two abietate ligands.

- Synthesis : Green synthesis from Na-abietate and vanadyl sulfate, yielding a dark blue compound .

- Key Difference : Coordination with vanadium introduces redox activity, enabling catalytic and therapeutic functions absent in this compound.

Acetyl Ethoxy this compound

- Structure : this compound derivative with acetyl and ethoxy groups.

- Synthesis : Derived from rosin, diglycol, and acetic acid .

- Applications :

- Key Difference : Additional functional groups improve polymer compatibility compared to unmodified this compound.

Data Table: Comparative Overview

Research Findings and Trends

- Antimicrobial Potential: Na-abietate and its vanadium complex demonstrate superior antimicrobial activity compared to this compound, driven by ionic interactions and metal coordination .

- Green Chemistry: Synthesis of Na-abietate and its derivatives emphasizes eco-friendly methods, aligning with circular economy principles .

- Industrial Innovation: this compound derivatives like acetyl ethoxy this compound highlight advancements in biodegradable plasticizers, reducing reliance on petrochemicals .

Activité Biologique

Ethyl abietate, a compound derived from abietic acid, belongs to the class of abietane-type diterpenoids. This article explores its biological activities, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 342.51 g/mol. The compound features an ethyl ester functional group attached to the abietane backbone, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound and its derivatives. In vitro experiments demonstrated that various abietane derivatives exhibit cytotoxic effects against cancer cell lines. For instance, mthis compound showed significant cytotoxicity against HeLa cancer cells with a value indicating effective inhibition of cell growth .

Table 1: Cytotoxicity of Abietane Derivatives

| Compound | Cell Line | (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Mthis compound | HeLa | 12.5 |

| Dehydroabietic Acid | Jurkat | TBD |

Antiviral Activity

This compound has also been studied for its antiviral properties . Research indicates that certain abietanes can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The antiviral activity was assessed using a modified end-point titration technique, revealing that this compound derivatives effectively reduced viral replication at concentrations below 100 mg/mL .

Table 2: Antiviral Activity Against HSV-1

| Compound | Concentration (mg/mL) | Viral Replication Inhibition (%) |

|---|---|---|

| This compound | 50 | TBD |

| Mthis compound | 25 | TBD |

| Dehydroabietic Acid | 100 | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound are particularly noteworthy. Studies have shown that certain derivatives are selectively active against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell membranes, leading to cell death .

Table 3: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | TBD |

| Mthis compound | 15 |

| Dehydroabietic Acid | TBD |

The biological activity of this compound is attributed to several mechanisms:

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through various signaling pathways.

- Antiviral Mechanism : Inhibition of viral entry or replication within host cells.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and membrane integrity.

Case Studies

- Case Study on Antitumor Activity :

- Case Study on Antimicrobial Properties :

Q & A

Q. What are the established synthetic routes for ethyl abietate, and how can purity be ensured?

this compound can be synthesized via esterification of abietic acid with ethanol under acidic or catalytic conditions. A method analogous to lead abietate synthesis (using lead acetate and abietic acid in ethanol at 70°C ) can be adapted, substituting lead acetate with ethanol and a catalyst (e.g., sulfuric acid). Post-synthesis, purification involves washing with warm water, acetone, and diethyl ether to remove unreacted reagents . Purity validation may include thin-layer chromatography (TLC) for component separation and spectroscopic techniques (IR, MS) for structural confirmation .

Q. How is this compound characterized in complex mixtures, such as plant extracts or polymer formulations?

Gas chromatography-mass spectrometry (GC/MS) is widely used to identify this compound in mixtures. For example, mthis compound in Pinus morrisonicola extracts was isolated via column chromatography and analyzed via GC/MS, highlighting its role as an antioxidant . In polymer systems, Fourier-transform infrared spectroscopy (FTIR) can detect ester carbonyl peaks (~1740 cm⁻¹) to confirm its presence as a plasticizer .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

this compound is an amber-colored viscous liquid (specific gravity: 1.03) with a boiling point of 350°C and flash point of 171°C . It hardens upon oxidation, necessitating inert storage conditions (e.g., nitrogen atmosphere) for long-term stability studies . Its solubility in organic solvents (e.g., ethanol, acetone) and insolubility in water guide solvent selection for extraction or formulation .

Advanced Research Questions

Q. How does this compound’s oxidation stability impact its application in propellants or coatings?

this compound’s tendency to harden via oxidation may limit its utility in propellants requiring consistent viscosity. Comparative studies with hydrogenated derivatives (e.g., hydrogenated mthis compound ) could assess oxidative resistance. Accelerated aging tests (e.g., exposure to UV light or elevated temperatures) paired with rheological measurements would quantify degradation kinetics .

Q. What analytical challenges arise in quantifying this compound in biological or environmental samples?

Matrix interference (e.g., co-eluting compounds in plant extracts) complicates quantification. A validated approach involves solid-phase extraction (SPE) for sample cleanup, followed by LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity . For environmental samples, headspace GC/MS may detect volatile degradation products .

Q. How do structural modifications of this compound (e.g., acetylation, hydrogenation) alter its functionality?

Acetylation of this compound derivatives, such as acetyl ethoxy this compound, enhances thermal stability and plasticizing efficiency in polymers . Hydrogenation reduces unsaturation, improving resistance to oxidation . Methodologically, modifications are tracked via nuclear magnetic resonance (NMR) to confirm substitution patterns and differential scanning calorimetry (DSC) to assess thermal behavior .

Q. What contradictions exist in the literature regarding this compound’s role in antifouling coatings?

While this compound derivatives are cited as plasticizers in marine coatings , conflicting data exist on their leaching rates and environmental persistence. Controlled leaching experiments (e.g., simulating seawater conditions ) paired with mass loss measurements and surface analysis (SEM-EDS) could resolve discrepancies .

Methodological Guidance

Designing a stability study for this compound in polymer matrices

- Sample preparation : Incorporate this compound into a polymer (e.g., cellulose nitrate) at 5–10% w/w .

- Stress conditions : Expose samples to UV light (λ = 340 nm, 0.35 W/m²), 40–60°C, and 75% relative humidity .

- Analysis : Monitor weight loss, tensile strength, and FTIR spectral changes (e.g., carbonyl index) at intervals (0, 7, 14, 28 days) .

Resolving spectral overlaps in this compound characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.